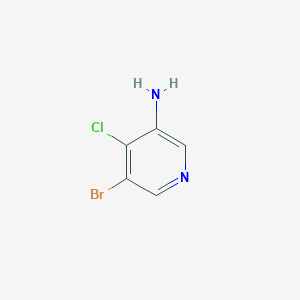

5-Bromo-4-chloropyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJRLYHBOIPDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697425 | |

| Record name | 5-Bromo-4-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-92-1 | |

| Record name | 5-Bromo-4-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-4-chloropyridin-3-amine chemical properties

An In-depth Technical Guide to 5-Bromo-4-chloropyridin-3-amine: Properties, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. Among these, halogenated heterocyclic compounds are of paramount importance due to their unique electronic properties and their utility in a wide array of synthetic transformations. This compound is a trifunctional pyridine derivative that has emerged as a significant scaffold. Its distinct arrangement of an amine group and two different halogen atoms on the pyridine core provides a platform for regioselective modifications, making it an invaluable intermediate in the construction of complex molecular architectures for drug discovery programs.[1]

This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical and physical properties, explore its reactivity profile with a focus on key synthetic transformations, outline potential synthetic strategies, and discuss its applications as a pivotal starting material for pharmaceutical ingredients.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are foundational to its application in synthesis. These properties dictate solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 89283-92-1 | [2][3][4] |

| Molecular Formula | C₅H₄BrClN₂ | [4] |

| Molecular Weight | 207.45 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

| InChI | InChI=1S/C5H4BrClN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | [4] |

| InChIKey | KAJRLYHBOIPDLW-UHFFFAOYSA-N | [4] |

Structural Elucidation and Spectroscopic Data

Confirmation of the structure and purity of this compound is critical for its use in synthesis. Standard analytical techniques are employed for its characterization. While specific spectral data is proprietary to suppliers, documentation including NMR, HPLC, and LC-MS is typically available upon request from commercial vendors, ensuring the material meets the rigorous standards required for pharmaceutical research.[2]

Reactivity Profile and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the amino group, the bromine atom, and the chlorine atom, all situated on an electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the positions ortho and para (2, 4, 6) to the ring nitrogen. This electronic characteristic activates these positions for nucleophilic aromatic substitution.[6] In this compound, the chlorine atom is at the activated 4-position, making it the more probable site for displacement by nucleophiles compared to the bromine at the 5-position. The amino group at the 3-position further influences the electronic landscape of the ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is more reactive than the carbon-chlorine bond in typical palladium-catalyzed processes like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[7][8] This differential reactivity allows for the selective introduction of a wide range of substituents (e.g., aryl, heteroaryl, alkyl groups) at the C5 position while leaving the C4-chloro substituent intact for subsequent transformations. This sequential, site-selective functionalization is a cornerstone of modern library synthesis for lead optimization.

Reactions of the Amino Group

The primary aromatic amine at the 3-position can undergo a variety of classical transformations. It can be acylated, alkylated, or used as a nucleophile in its own right.[7] Furthermore, it can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups, including hydroxyl, cyano, or additional halogens. This capability adds another layer of synthetic diversity.[9]

Caption: Key synthetic transformations of this compound.

Synthesis Strategies

While specific, detailed protocols for the industrial-scale synthesis of this compound are often proprietary, a logical synthetic pathway can be devised based on established heterocyclic chemistry principles. A common approach involves the sequential halogenation and functionalization of a simpler pyridine precursor.

Illustrative Synthetic Workflow

A plausible laboratory-scale synthesis could begin with a readily available aminopyridine. The process would involve controlled, regioselective introduction of the halogen atoms.

Step 1: Bromination: An aminopyridine precursor, such as 4-chloropyridin-3-amine, could undergo electrophilic bromination. The directing effects of the existing amine and chloro groups would guide the incoming bromine atom. Reagents like N-Bromosuccinimide (NBS) are commonly used for such transformations.[9]

Step 2: Nitration and Reduction (Alternative to starting with aminopyridine): An alternative route could start from 5-bromo-4-chloropyridine. Nitration followed by reduction of the nitro group would yield the desired amine.

Step 3: Purification: The final product would be isolated and purified using standard techniques such as recrystallization or column chromatography to achieve the high purity required for pharmaceutical applications.

Caption: A plausible synthetic route to this compound.

Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile building block for creating libraries of drug candidates. The presence of chlorine is a common feature in many FDA-approved drugs, contributing to modified metabolic stability, binding affinity, and bioavailability.[10]

The trifunctional nature of this pyridine derivative allows for a "build-and-couple" strategy. For instance, a medicinal chemist can first perform a Suzuki-Miyaura coupling at the bromo position to install a desired aryl group. The resulting intermediate can then undergo nucleophilic substitution at the chloro position to add another point of diversity. Finally, the amine can be functionalized to fine-tune solubility or create another vector for interaction with a biological target. This systematic and regioselective approach is highly efficient for structure-activity relationship (SAR) studies.

While specific drugs derived directly from this starting material are often proprietary until late-stage development, its structural motifs are found in compounds targeting a wide range of diseases. Halogenated aminopyridines are key components in the synthesis of kinase inhibitors for oncology, as well as agents targeting G-protein coupled receptors (GPCRs) and other enzyme classes.[1]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. Based on available GHS classifications, it is considered a hazardous substance.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Toxic or Harmful if swallowed[5][11][12] |

| Skin Corrosion/Irritation | Causes skin irritation[5][11][12] |

| Eye Damage/Irritation | Causes serious eye damage or irritation[5][11][12] |

| Respiratory Irritation | May cause respiratory irritation[11] |

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound stands out as a high-value intermediate for the pharmaceutical industry. Its well-defined structure, characterized by three distinct and strategically positioned functional groups, provides a robust platform for the synthesis of complex and diverse molecular libraries. The ability to perform regioselective modifications via cross-coupling, nucleophilic substitution, and amine chemistry makes it an indispensable tool for medicinal chemists. Understanding its chemical properties, reactivity, and safe handling is crucial for leveraging its full potential in the quest for novel and effective therapeutic agents.

References

-

PubChem. 5-Bromo-6-chloropyridin-3-amine | C5H4BrClN2 | CID 14595221. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

-

PubChemLite. 4-bromo-5-chloropyridin-3-amine (C5H4BrClN2). [Link]

-

PubChem. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823. [Link]

-

PubChem. 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Bromo-6-chloropyridin-3-amine in Modern Drug Discovery. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

PubChem. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610. [Link]

- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

PubChem. 5-Amino-2-bromo-3-chloropyridine | C5H4BrClN2 | CID 14595220. [Link]

-

ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. [Link]

-

American Chemical Society. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 89283-92-1|this compound|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 5-Bromo-6-chloropyridin-3-amine | C5H4BrClN2 | CID 14595221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Dihalogenated Pyridines

An In-Depth Technical Guide to 5-Bromo-4-chloropyridin-3-amine (CAS 89283-92-1): A Keystone Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous FDA-approved drugs due to their unique physicochemical properties, including their ability to engage in hydrogen bonding and improve pharmacokinetic profiles.[1] Among the vast arsenal of synthetic intermediates, halogenated pyridines have emerged as particularly powerful tools.[2] They provide chemists with versatile handles for constructing complex molecular architectures through a variety of cross-coupling and substitution reactions.

This compound, with its distinct arrangement of two different halogen atoms and an amino group on a pyridine core, represents a highly strategic building block. This trifunctional scaffold offers the potential for sequential, site-selective modifications, enabling the systematic exploration of chemical space essential for modern drug development and lead optimization programs. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 89283-92-1 | [3][4] |

| Molecular Formula | C₅H₄BrClN₂ | [3] |

| Molecular Weight | 207.46 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| SMILES | NC1=C(Cl)C(Br)=CN=C1 | [3] |

| InChIKey | XUZVZOWANQYHSJ-UHFFFAOYSA-N | [5] |

| Appearance | Solid (Typical) | [6] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |

Synthetic Strategies: A Plausible Retrosynthetic Approach

While numerous methods exist for the synthesis of substituted pyridines, a common and practical approach for a molecule like this compound involves the sequential halogenation of a readily available aminopyridine precursor.[7][8][9][10][11] The regioselectivity of these halogenation steps is critical and is governed by the electronic nature of the pyridine ring and the directing effects of the existing substituents.

A logical synthetic workflow would proceed as follows:

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Step 1: Chlorination of 3-Aminopyridine: The initial chlorination is directed to the 4-position. The amino group at C3 is an ortho-, para-director. However, the C2 and C6 positions are strongly activated towards electrophilic attack. To achieve chlorination at C4, specific conditions using reagents like N-chlorosuccinimide (NCS) in an acidic medium can favor this substitution pattern.

-

Step 2: Bromination of 3-Amino-4-chloropyridine: With the C4 position blocked by chlorine, the subsequent bromination is directed to the remaining activated positions. The amino group strongly activates the C5 position (para) for electrophilic aromatic substitution. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for selective installation of the bromine atom at C5, yielding the target molecule.[12]

The Core of Synthetic Utility: Differential Reactivity

The true value of this compound lies in the differential reactivity of its two carbon-halogen bonds. This allows for a programmed, stepwise introduction of different molecular fragments, a cornerstone of modern library synthesis and structure-activity relationship (SAR) studies.

The reactivity is primarily dictated by the type of reaction employed:

-

Palladium-Catalyzed Cross-Coupling: The reactivity of carbon-halogen bonds in these reactions generally follows the order C-I > C-Br > C-Cl.[13] Therefore, the C5-Br bond is significantly more reactive than the C4-Cl bond in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables selective functionalization at the C5 position while leaving the C4-Cl bond intact for subsequent transformations.[14][15]

-

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are governed by the electron-deficient nature of the pyridine ring, which is enhanced by the electron-withdrawing nitrogen atom. The positions most activated towards nucleophilic attack are C2, C6, and C4. Consequently, the chlorine atom at the C4 position is the preferred site for displacement by nucleophiles like amines, alcohols, or thiols.[13][14]

Caption: Differential reactivity pathways of this compound.

Field-Proven Experimental Protocols

The following protocols are exemplar workflows, demonstrating how to exploit the molecule's differential reactivity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Br Position

This procedure describes a typical palladium-catalyzed cross-coupling to form a new carbon-carbon bond at the bromine-substituted position.

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

-

Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL).[16]

-

Reaction: Heat the reaction mixture to 85-95°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 5-aryl-4-chloropyridin-3-amine product.

Trustworthiness through Causality:

-

Inert Atmosphere: Prevents oxidation and degradation of the palladium catalyst, ensuring its catalytic activity.

-

Base (K₃PO₄): Essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from boron to palladium.

-

Pd(PPh₃)₄: A robust, pre-catalyst that forms the active Pd(0) species in situ, which is necessary to initiate the catalytic cycle via oxidative addition into the C-Br bond.[16]

-

Solvent Mixture: The aqueous/organic mixture ensures solubility for both the organic substrates and the inorganic base.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Cl Position

This procedure details the displacement of the chlorine atom with an amine nucleophile, a common strategy for introducing diversity.

Methodology:

-

Reaction Setup: In a sealable reaction vial, combine this compound (1.0 mmol, 1.0 eq), the desired primary or secondary amine (1.5 mmol, 1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq) if the amine is used as a salt.

-

Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).[15]

-

Reaction: Seal the vial tightly and heat the mixture to 100-140°C for 6-24 hours. The higher temperature is necessary to overcome the activation energy for SNAr on the pyridine ring.[15]

-

Monitoring: Track the consumption of the starting material using TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting crude material can be purified by silica gel chromatography to afford the desired 5-bromo-N⁴-substituted-pyridine-3,4-diamine.

Trustworthiness through Causality:

-

Polar Aprotic Solvent (DMF/DMSO): These solvents are effective at solvating the transition state of the SNAr reaction (the Meisenheimer complex), thereby accelerating the reaction rate.

-

Heat: SNAr reactions on heterocyclic rings are often sluggish and require thermal energy to proceed at a reasonable rate.[15]

-

Base (optional): If the amine nucleophile is an HCl salt, a base is required to generate the free, more nucleophilic amine in situ.

Application Workflow in Medicinal Chemistry

The sequential, selective reactivity of this compound makes it an ideal scaffold for building libraries of compounds in a lead optimization phase. A typical workflow would involve exploring different substituents at the C5 and C4 positions to probe the target's binding pocket.

Caption: Logical workflow for library synthesis using the title compound.

This approach allows for the creation of molecules with two distinct points of diversity, crucial for fine-tuning properties like target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The presence of chlorine and bromine atoms in drug candidates has been shown to enhance binding affinity through halogen bonding and improve metabolic stability.[1][17]

Safety and Handling

As with any halogenated amine, proper safety precautions are essential. Based on aggregated GHS data, this compound presents several hazards.

| Hazard Class | GHS Statement | Source |

| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | [18] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | [18] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [18] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | [18] |

Handling Recommendations:

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, impervious gloves, and tightly fitting safety goggles or a face shield.[6][19]

-

Precautions: Avoid contact with skin, eyes, and clothing. Avoid ingestion, inhalation, and the formation of dust.[6][19]

Storage Recommendations:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

For long-term stability and to maintain product quality, store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) and protect from light.[3][6]

References

- The Role of Halogenated Pyridines in Modern Drug Discovery. Google Vertex AI Search

- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones.

- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.

- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. Benchchem

- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central

- 89283-92-1|this compound|BLD Pharm. BLD Pharm

- Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. Benchchem

- Pyridine synthesis. Organic Chemistry Portal

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central

- SAFETY D

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central

- 4-Amino-3-bromo-5-chloropyridine SDS, 159783-78-5 Safety D

- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- CAS 89283-92-1 this compound. Alfa Chemistry

- 4-bromo-5-chloropyridin-3-amine (C5H4BrClN2). PubChemLite

- 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354. PubChem

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 89283-92-1|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - 4-bromo-5-chloropyridin-3-amine (C5H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine synthesis [organic-chemistry.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure and Synthesis of 5-Bromo-4-chloropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-4-chloropyridin-3-amine

This compound is a strategically important substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of amino, bromo, and chloro substituents on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a valuable scaffold for the synthesis of complex molecules with diverse biological activities. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, while the amino group provides a handle for amide bond formation and other nucleophilic transformations. This guide provides a comprehensive overview of the structure and a detailed examination of a plausible and scientifically sound synthetic route to this key intermediate.

Chemical Structure and Properties

The structural and chemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 89283-92-1 | [1][2] |

| Molecular Formula | C₅H₄BrClN₂ | N/A |

| Molecular Weight | 207.46 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, and ethyl acetate (predicted) | N/A |

The structure of this compound, with its specific substitution pattern, is crucial for its reactivity and utility in synthesis.

Caption: Chemical structure of this compound.

Plausible Synthetic Pathway: A Two-Step Approach

A scientifically sound and logical synthetic route to this compound involves a two-step sequence starting from the commercially available 4-chloro-3-nitropyridine. This pathway includes:

-

Electrophilic Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.

-

Reduction of the Nitro Group: Conversion of the nitro group to a primary amine.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established and reliable chemical transformations.

Sources

An In-Depth Technical Guide to 5-Bromo-4-chloropyridin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-4-chloropyridin-3-amine is a halogenated pyridinamine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine group and two distinct halogen atoms (bromine and chlorine), provides a versatile platform for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. Pyridine and its derivatives are fundamental scaffolds in numerous FDA-approved drugs, and compounds like this compound are instrumental in the exploration of new chemical space for various biological targets, including protein kinases.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in pharmaceutical research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 89283-92-1 | [3] |

| Molecular Formula | C₅H₄BrClN₂ | [3] |

| Molecular Weight | 207.46 g/mol | [4] |

| Appearance | Solid | [3] |

| Melting Point | Data not available. For the related isomer 3-bromo-5-chloropyridin-2-amine, the melting point is 82-83 °C. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | |

| pKa | Data not available. The amine group is expected to be basic. |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following spectroscopic features can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the amine group. A broad signal corresponding to the amine protons would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the bromine, chlorine, and nitrogen atoms will exhibit characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will likely show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. C-N stretching and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring, are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M+2] and [M+4] peaks will be observed, which can be used to confirm the elemental composition.

Synthesis and Reactivity

Proposed Synthesis

A specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of similar halogenated pyridinamines. A likely approach would involve the chlorination and subsequent bromination of a suitable pyridine precursor, followed by the introduction of the amine group.

A potential synthetic pathway could start from 4-hydroxypyridine, which can be nitrated and then chlorinated to give 4-chloro-3-nitropyridine. Subsequent reduction of the nitro group would yield 4-chloropyridin-3-amine. Finally, electrophilic bromination of 4-chloropyridin-3-amine would introduce the bromine atom at the 5-position to yield the target compound.

Caption: A proposed synthetic pathway for this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the pyridine ring, the amine group, and the two halogen substituents.

-

Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine and bromine atoms are good leaving groups, and their positions relative to the ring nitrogen and the activating amine group will influence the regioselectivity of substitution reactions. The chlorine atom at the 4-position is expected to be more reactive towards nucleophiles than the bromine at the 5-position due to the activating effect of the para-nitrogen atom.

-

Suzuki Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, providing a powerful tool for generating molecular diversity. The chlorine atom can also participate in cross-coupling reactions, though typically under more forcing conditions than the more reactive bromide.

Caption: Key reactive sites and potential reaction pathways for this compound.

-

Reactions of the Amine Group: The primary amine group can undergo a variety of common transformations, such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.

Applications in Drug Discovery

Halogenated pyridinamines are crucial intermediates in the synthesis of biologically active compounds. The structural motif of this compound makes it a particularly interesting building block for the development of kinase inhibitors.[1][2] Protein kinases are a major class of drug targets in oncology and other diseases, and the pyridine scaffold is a common feature in many approved kinase inhibitors.

The amine group of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The halogen atoms can be exploited for further diversification through cross-coupling reactions to introduce substituents that can occupy other pockets within the active site, thereby enhancing potency and selectivity. While there are no publicly disclosed drugs that specifically utilize this compound as a starting material, its structural features are highly relevant to the design of novel kinase inhibitors and other targeted therapies.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is available from suppliers.[6] As with any chemical reagent, it should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of dust, and to prevent contact with skin and eyes. In case of exposure, immediate medical attention should be sought. The toxicological properties of this compound have not been fully investigated, and it should be treated as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and medicinal chemistry. Its multifunctional nature, with three distinct points for chemical modification, allows for the efficient construction of complex molecular architectures. While detailed experimental data on its physical properties are limited, its chemical reactivity is predictable based on the established principles of pyridine chemistry. For researchers and scientists in the pharmaceutical industry, this compound represents a key starting material for the synthesis of novel compounds with the potential to address a range of therapeutic needs, most notably in the development of targeted kinase inhibitors.

References

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

PubChem. 5-Bromo-6-chloropyridin-3-amine | C5H4BrClN2 | CID 14595221. [Link]

- Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChem. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640. [Link]

-

Fisher Scientific. BLD Pharm 5GR 4-Bromo-5-chloropyridin-3-amine, Quantity: 5 Gramm. [Link]

-

Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. [Link]

-

PubChem. 5-Bromo-4-chloropyrimidin-2-amine | C4H3BrClN3 | CID 24903823. [Link]

-

PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]

-

MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

-

PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]

-

ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-4-chloropyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Halogenated Pyridines

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of this core with halogen atoms, such as bromine and chlorine, further enhances its utility, providing chemists with critical handles for synthetic diversification and tools to modulate pharmacokinetic and pharmacodynamic properties. 5-Bromo-4-chloropyridin-3-amine emerges from this context as a highly valuable, yet specific, building block. Its trifunctional nature—an amine for nucleophilic reactions or amide bond formation, a bromine atom amenable to cross-coupling reactions, and a chlorine atom that can also be displaced—offers a rich platform for constructing complex molecular architectures. This guide, intended for the practicing scientist, provides a comprehensive overview of the core attributes, synthesis, and potential applications of this important chemical intermediate.

Core Molecular and Physical Properties

This compound is a substituted pyridine derivative whose utility is defined by its fundamental chemical characteristics. A precise understanding of these properties is the foundation for its effective use in any synthetic campaign.

Molecular Formula and Weight

The primary identification of this compound is rooted in its molecular formula and corresponding weight, which are essential for all stoichiometric calculations in reaction planning.

These identifiers are crucial for accurate sourcing, registration, and documentation in a research environment.

Physicochemical Data Summary

While comprehensive, peer-reviewed data on the physical properties of this specific isomer is not abundant, data from commercial suppliers and analogous compounds provide a working profile for laboratory use.

| Property | Value/Information | Source/Comment |

| Synonyms | 3-amino-5-bromo-4-chloropyridine; 5-bromo-4-chloro-3-pyridinamine | [2] |

| Physical Form | Solid | Inferred from supplier data. |

| Purity | Typically available at ≥98% | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Based on general properties of similar heterocyclic amines. |

| Melting Point | Not publicly available. Requires experimental determination. |

Synthesis and Chemical Reactivity

The synthetic accessibility of this compound is a key consideration for its use in larger-scale drug development campaigns. While a definitive, peer-reviewed synthesis for this exact isomer is not readily found in the literature, its synthesis can be logically inferred from established pyridine chemistry, particularly from patent literature describing the synthesis of related isomers.

Conceptual Synthetic Workflow

A plausible synthetic route can be designed based on the methodologies for preparing multi-halogenated pyridines. Key reactions in this field include electrophilic bromination and Sandmeyer-type reactions for the introduction of chlorine. A patent for the synthesis of the related 5-Bromo-2,4-dichloropyridine (CN103420903A) provides a strong foundation for a hypothetical, yet chemically sound, protocol.[3]

The logical flow would involve the careful orchestration of halogenation and amination steps on a suitable pyridine precursor.

Caption: Logical synthetic pathways to this compound.

Postulated Experimental Protocol

Disclaimer: The following protocol is a scientifically informed hypothesis based on analogous reactions and has not been experimentally validated from a cited source for this specific molecule. It is intended for illustrative purposes and must be optimized and validated by a qualified chemist.

Objective: To synthesize this compound from a commercially available precursor.

Route: Electrophilic bromination of 4-chloropyridin-3-amine.

Materials:

-

4-chloropyridin-3-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloropyridin-3-amine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile under a nitrogen atmosphere. Cool the solution to 0°C using an ice-water bath.

-

Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5°C. The rationale for portion-wise addition is to control the exotherm of the reaction and minimize potential side-reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous sodium thiosulfate to neutralize any remaining bromine. Then, add saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value, biologically active molecules. The distinct reactivity of its functional groups allows for sequential, site-selective modifications.

Role as a Trifunctional Scaffold

The molecule's power comes from the orthogonal reactivity of its key sites:

-

Amine Group (Position 3): Acts as a nucleophile or a site for amide bond formation, allowing for the introduction of side chains or coupling to other molecular fragments.

-

Bromine Atom (Position 5): Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-heteroatom bonds. This is often the most synthetically versatile position.

-

Chlorine Atom (Position 4): Can participate in nucleophilic aromatic substitution (SₙAr) reactions, typically under more forcing conditions than the bromine's cross-coupling, allowing for a stepwise functionalization strategy.

Caption: Reactivity sites of this compound.

Precursor to Kinase Inhibitors

While specific examples citing CAS 89283-92-1 are sparse in public literature, the 3-amino-5-bromopyridine substructure is a well-established core in the development of kinase inhibitors.[4][5] Kinase inhibitors are a major class of targeted cancer therapies. The typical synthetic strategy involves:

-

Suzuki Coupling: The bromine at position 5 is coupled with an aryl or heteroaryl boronic acid to install a key recognition element for the kinase active site.

-

Amine Functionalization: The amine at position 3 is often acylated or coupled to another fragment that targets the solvent-exposed region of the enzyme.

This pattern makes this compound an attractive, albeit less commonly documented, starting material for building libraries of potential kinase inhibitors for screening and lead optimization.

Safety, Handling, and Storage

As a halogenated aromatic amine, this compound must be handled with appropriate caution. Data from closely related isomers indicate a profile of toxicity and irritation.

Hazard Identification

Based on analogous compounds, the following hazards should be assumed until a specific Safety Data Sheet (SDS) is consulted:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation or damage.[6]

-

Respiratory Irritation: May cause respiratory irritation.

GHS Pictograms (Anticipated):

-

Skull and Crossbones (Acute Toxicity)

-

Exclamation Mark (Irritant)

Recommended Handling and PPE

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Ensure sleeves are fully extended.

-

Respiratory Protection: For weighing or operations that may generate dust, a NIOSH-approved respirator is recommended.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

The compound should be stored under controlled conditions to ensure its long-term integrity.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Specific Recommendations: For optimal stability, store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1]

Conclusion and Future Outlook

This compound represents a potent tool in the arsenal of the medicinal chemist. Its trifunctional nature provides a flexible and powerful platform for the synthesis of complex, biologically active molecules. While its application is not as widely documented as some of its isomers, its structural features make it an inherently valuable building block for creating diverse chemical libraries, particularly in the search for novel kinase inhibitors and other targeted therapeutics. As with any specialized reagent, a thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full synthetic potential. Future publications and patents in the field of drug discovery will likely continue to reveal the specific and strategic applications of this versatile intermediate.

References

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Synthonix. (n.d.). This compound - [B40709]. Retrieved January 6, 2026, from [Link]

-

The Pharma Enthusiast. (n.d.). The Indispensable Role of 2-Bromo-6-chloropyridin-3-amine in Modern Drug Discovery. Retrieved January 6, 2026, from [Link]

Sources

- 1. 89283-92-1|this compound|BLD Pharm [bldpharm.com]

- 2. 3-aMino-5-broMo-4-chloropyridine - Safety Data Sheet [chemicalbook.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-4-chloropyridin-3-amine

This technical guide provides a comprehensive analysis of the solubility and stability of 5-Bromo-4-chloropyridin-3-amine, a critical building block in modern pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven methodologies to ensure the effective handling, storage, and application of this compound.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative with a unique substitution pattern that makes it a valuable intermediate in the synthesis of complex molecular architectures. The presence of bromine, chlorine, and an amine group on the pyridine ring provides multiple reactive sites for further chemical transformations. Understanding the solubility and stability of this compound is paramount for its successful utilization in synthetic chemistry, ensuring reproducibility of reactions, and maintaining the integrity of the material over time.

Solubility Profile: A Multifaceted Analysis

The solubility of a compound is a critical parameter that dictates its behavior in various experimental settings, from reaction kinetics to formulation development. The solubility of this compound is influenced by the interplay of its structural features—the polar amine group and the halogen atoms—with the properties of the solvent.

Expected Solubility in Common Laboratory Solvents

While specific quantitative solubility data for this compound is not extensively published, an informed qualitative and semi-quantitative profile can be constructed based on the principles of "like dissolves like" and data from structurally similar compounds such as chloropyridines and bromopyridines.[1][2] The presence of both polar (amine) and non-polar (halogenated aromatic ring) characteristics suggests a nuanced solubility behavior.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | The strong dipole moments of these solvents can effectively solvate the polar amine group and interact favorably with the halogenated pyridine ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting with the amine group. Solubility is expected to be good, though potentially less than in polar aprotic solvents. |

| Non-polar Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the compound can interact with these solvents via π-stacking, the polar amine group will limit solubility. Heating may be required to achieve significant dissolution. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The presence of halogens on both the solute and solvent can lead to favorable dipole-dipole interactions, promoting solubility. |

| Non-polar Aliphatic | n-Hexane, Heptane, Cyclohexane | Low to Insoluble | The significant difference in polarity between the compound and these solvents suggests poor solubility. These are often suitable as anti-solvents for crystallization. |

| Aqueous | Water | Slightly Soluble | The amine group can participate in hydrogen bonding with water, but the overall hydrophobic character of the halogenated pyridine ring is expected to result in low aqueous solubility.[3][4][5] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, the equilibrium shake-flask method is the gold standard.[1] This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Protocol: Equilibrium Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the aliquot using a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent under reduced pressure or in a fume hood. Weigh the vial containing the dried residue. The solubility is calculated as the mass of the residue per volume of the solvent (e.g., mg/mL).

-

Chromatographic Method (HPLC): Dilute the filtered solution with a suitable mobile phase and analyze by a validated HPLC method with a UV detector. Quantify the concentration against a standard curve of the compound. This method is highly accurate and can detect potential degradation.

-

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The chemical stability of this compound is a critical factor for its long-term storage and use in chemical reactions. Degradation can lead to the formation of impurities, which can compromise the yield and purity of the desired product. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation pathways.[6][7]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. These studies are crucial for developing stability-indicating analytical methods.[8][9][10] The following conditions are recommended based on ICH guidelines:

| Stress Condition | Typical Protocol | Expected Degradation Pathway for this compound |

| Acidic Hydrolysis | 0.1 M HCl, reflux for several hours | The pyridine nitrogen is susceptible to protonation, which may increase the molecule's susceptibility to hydrolysis. However, halogenated pyridines are generally resistant to hydrolysis under mild acidic conditions.[4][11] |

| Basic Hydrolysis | 0.1 M NaOH, reflux for several hours | The electron-withdrawing nature of the halogen atoms and the pyridine ring may make the chloro and bromo substituents susceptible to nucleophilic substitution by hydroxide ions, although this typically requires harsh conditions.[12] |

| Oxidation | 3-30% H₂O₂, room temperature or gentle heating | The amine group and the pyridine nitrogen are potential sites for oxidation. For related aminopyridines, oxidation can lead to the formation of N-oxides or nitro derivatives.[13][14] |

| Thermal Degradation | Solid compound heated at elevated temperatures (e.g., 60-80°C) | Thermal decomposition of brominated aromatic compounds can proceed via radical pathways, potentially leading to dehalogenation or the formation of other brominated byproducts.[15][16][17][18] |

| Photodegradation | Exposure to light (ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/square meter) | The C-Br bond is often susceptible to photolytic cleavage in aromatic compounds, leading to debromination.[19][20] |

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Handling: Handle in an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture, especially when the compound is in solution. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be able to separate the intact parent compound from all potential degradation products, ensuring accurate quantification of the compound's purity over time.

Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: A C18 column is a common starting point for the separation of small aromatic molecules.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine-containing compound.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies into the HPLC system.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of specificity is demonstrating that the peaks for the degradation products are well-resolved from the peak for the parent compound.

Visualization of the Stability Testing Workflow

Caption: Workflow for Stability Assessment.

Conclusion

This compound is a valuable chemical intermediate whose effective use is contingent upon a thorough understanding of its physicochemical properties. This guide has provided a comprehensive overview of its expected solubility in a range of common laboratory solvents and has detailed the critical aspects of its stability. By employing the outlined experimental protocols for solubility determination and forced degradation studies, researchers can ensure the reliable and reproducible application of this compound in their synthetic endeavors. Adherence to the recommended storage and handling procedures will further safeguard the integrity of this important building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempanda.com [chempanda.com]

- 3. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. scribd.com [scribd.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 17. m.ciop.pl [m.ciop.pl]

- 18. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 19. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]

- 20. researchgate.net [researchgate.net]

5-Bromo-4-chloropyridin-3-amine safety and handling

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-chloropyridin-3-amine

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 89283-92-1), a halogenated pyridine derivative commonly utilized by researchers and drug development professionals. Due to the limited availability of a comprehensive safety profile for this specific isomer, this document synthesizes data from structurally related compounds and established best practices for handling toxic and irritant chemical agents. A conservative approach to safety is therefore mandated. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the environment.

Core Hazard Identification and Classification

Understanding the potential hazards is the foundation of safe handling. While specific GHS classification for this compound is not consistently available across all databases, data from closely related isomers like 5-Bromo-6-chloropyridin-3-amine and 3-Amino-5-bromo-2-chloropyridine indicate significant potential for toxicity and irritation[1][2]. Therefore, this compound must be treated as hazardous.

Anticipated GHS Classification:

-

Acute Toxicity, Oral: Likely Category 3 or 4, "Toxic if swallowed" or "Harmful if swallowed"[1][2][3]. The presence of bromo- and chloro- substituents on the pyridine ring can significantly impact metabolic pathways and systemic toxicity.

-

Serious Eye Damage/Eye Irritation: Likely Category 1 or 2, "Causes serious eye damage" or "Causes serious eye irritation"[1][2][3]. Amine-substituted pyridines can be corrosive or irritating to sensitive tissues.

-

Skin Corrosion/Irritation: Likely Category 2, "Causes skin irritation"[1][2][3]. Halogenated aromatic compounds frequently cause skin irritation upon contact.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[3]. Fine powders of amine compounds can be irritating to the respiratory tract.

Signal Word: DANGER or WARNING[1][3]

Hazard Pictograms:

Physicochemical Properties for Safe Handling

Knowledge of a compound's physical properties is critical for anticipating its behavior during handling, storage, and in the event of a spill.

| Property | Value | Reference |

| CAS Number | 89283-92-1 | [4] |

| Molecular Formula | C₅H₄BrClN₂ | [4] |

| Molecular Weight | 207.46 g/mol | [4] |

| Appearance | Solid (Assumed, based on related compounds) | [5] |

| Incompatible Materials | Strong oxidizing agents, strong acids | [5][6][7] |

Laboratory Handling and Storage Protocols

The primary principle when handling this compound is the containment of the solid material and the prevention of dust formation and dispersal.

Engineering Controls

All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning certified laboratory chemical fume hood[6][8]. The fume hood provides the primary barrier, preventing inhalation of airborne particles. The work area should be equipped with an emergency eyewash station and a safety shower within a 10-second travel distance[8].

Safe Handling Workflow

The causality behind this workflow is to minimize exposure at every step. By treating the container and its surroundings as potentially contaminated until proven otherwise, personnel can operate with a consistent margin of safety.

Caption: Safe Handling and Weighing Workflow.

Storage Conditions

Improper storage can lead to degradation of the compound and create unforeseen hazards.

-

Container: Store in the original, tightly sealed container to prevent contamination and exposure to moisture[9][10][11].

-

Atmosphere: For long-term stability, consider storage under an inert atmosphere (e.g., nitrogen or argon)[10].

-

Location: Keep in a dry, cool, and well-ventilated area designated for toxic chemicals[5][9][11].

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids, to prevent exothermic or violent reactions[5][7].

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used consistently.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing[6].

-

Skin Protection: A fully buttoned laboratory coat must be worn. Gloves are required for all handling activities. While nitrile gloves are common, for pyridines and their derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended for their higher chemical resistance. Always check the manufacturer's glove compatibility chart[6][8].

-

Respiratory Protection: A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary if work cannot be conducted in a fume hood or if dust generation is unavoidable[6]. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing[8].

First-Aid Measures: An Emergency Protocol

In the event of exposure, immediate and correct action is critical.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention[4][12][13].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[4][12]. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[4][9][12]. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person[4][13]. Call a physician or Poison Control Center immediately[4].

Accidental Release Measures (Spill Protocol)

A swift and organized response to a spill is essential to prevent wider contamination and exposure.

Caption: Emergency Response Workflow for a Solid Spill.

Detailed Steps:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection if necessary[6].

-

Containment: Prevent the further spread of the material. For a solid, this means preventing it from becoming airborne[6]. Do not allow the chemical to enter drains or waterways[6][9].

-

Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal[5][6]. Use tools that will not generate sparks[11][13]. Avoid actions that create dust.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water[6]. All cleaning materials must be treated as hazardous waste.

Fire-Fighting Measures

While the compound itself may not be highly flammable, it can decompose in a fire to produce toxic and corrosive fumes, such as nitrogen oxides, carbon monoxide, hydrogen bromide, and hydrogen chloride[5].

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[4][13].

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products[5][13].

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Procedure: Do not dispose of this chemical in the regular trash or down the sanitary sewer[7][9].

-

Containerization: Collect waste in a designated, compatible, and clearly labeled hazardous waste container[6][7]. The label must include the words "Hazardous Waste" and the full chemical name.

-

Professional Disposal: All disposal must be conducted through a licensed chemical waste disposal company in accordance with all local, state, and federal regulations[7][9]. This may involve controlled incineration with flue gas scrubbing to neutralize harmful byproducts[9].

Toxicological Information

The toxicological properties of this compound have not been fully investigated[5]. However, based on its structure and data from related compounds, it is prudent to assume it is toxic if swallowed and may cause significant irritation to the skin, eyes, and respiratory system[1][2][3]. All handling should be performed with the assumption that the compound presents these hazards until proven otherwise.

References

-

PubChem. (n.d.). 5-Bromo-6-chloropyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-bromo-3-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

-

Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-bromo-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-chloropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Florida State University. (n.d.). Lab Procedure - Halogens. Department of Chemistry & Biochemistry. Retrieved from [Link]

Sources

- 1. 5-Bromo-6-chloropyridin-3-amine | C5H4BrClN2 | CID 14595221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-bromo-2-chloropyridine | C5H4BrClN2 | CID 21858354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-aMino-5-broMo-4-chloropyridine - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. echemi.com [echemi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

The Strategic Utility of 5-Bromo-4-chloropyridin-3-amine in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 5-Bromo-4-chloropyridin-3-amine emerges as a versatile and strategically valuable scaffold. Its unique arrangement of a nucleophilic amino group and two distinct halogen atoms—a reactive bromine and a more stable chlorine—offers a platform for sequential and regioselective chemical modifications. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the potential applications of this compound in contemporary research, with a focus on its role in the synthesis of kinase inhibitors and other biologically active molecules.

Core Reactivity: A Tale of Two Halogens and a Versatile Amine

The synthetic utility of this compound is primarily dictated by the differential reactivity of its functional groups. The bromine atom at the 5-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom at the 4-position. This reactivity difference is a cornerstone of its application, allowing for selective functionalization of the pyridine core. The amino group at the 3-position can act as a nucleophile or be a directing group, further expanding the synthetic possibilities.

Key Applications in Medicinal Chemistry

The structural motif of a substituted aminopyridine is prevalent in a vast array of biologically active compounds, particularly in the realm of protein kinase inhibitors. The strategic placement of substituents on the pyridine ring allows for precise interactions with the ATP-binding pocket of kinases, leading to potent and selective inhibition. This compound serves as an ideal starting material for the synthesis of such inhibitors.

Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

The bromine atom at the 5-position of this compound is primed for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl moieties. This is a critical step in building the core scaffolds of many kinase inhibitors. A closely related analogue, 5-bromo-2-methylpyridin-3-amine, has been successfully utilized in Suzuki cross-coupling reactions to generate a library of novel pyridine derivatives with potential biological activities[1]. The reaction proceeds efficiently with various arylboronic acids, demonstrating the robustness of this synthetic route[1].

A similar transformation can be confidently applied to this compound. The resulting 5-aryl-4-chloropyridin-3-amine can then undergo further modifications, such as a second cross-coupling reaction at the less reactive chloro position or reactions involving the amino group, to build molecular complexity.

Table 1: Representative Suzuki-Miyaura Coupling of a 5-Bromopyridin-3-amine Derivative [1]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |

| 3 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 88 |

| 4 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-2-methylpyridin-3-amine | 78 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Exemplary)

This protocol is adapted from the successful coupling of the analogous 5-bromo-2-methylpyridin-3-amine[1].

-

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-